Edronax

Vue d'ensemble

Description

Edronax, also known as Reboxetine, is used for the treatment of depression . It is thought to correct a chemical imbalance in parts of the brain, thereby relieving the symptoms of depression . There is no evidence that Edronax is addictive .

Synthesis Analysis

The synthesis of Edronax involves an enantiospecific synthesis which uses Sharpless epoxidation chemistry, an enzymatic process to selectively protect a primary alcohol, and a new efficient method of chiral morpholine construction as key steps .

Chemical Reactions Analysis

Edronax is a selective noradrenaline reuptake inhibitor (NaRI) and does not affect dopamine or serotonin reuptake . It has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Applications De Recherche Scientifique

Major Depressive Disorder

Field

Psychiatry

Methods

The drug is administered orally . It works by inhibiting the reuptake of norepinephrine, thereby increasing the amount of norepinephrine in the brain .

Results

The effectiveness of Edronax as an antidepressant has been challenged. A 2009 meta-analysis of 12 second-generation antidepressants found that Edronax was no more effective than a placebo . However, a UK and Europe-wide review of available efficacy and safety data confirmed that Edronax has benefit over placebo in its authorised indication .

Panic Disorder

Methods

Similar to its use in treating depression, Edronax is administered orally and works by increasing the amount of norepinephrine in the brain .

Results

The effectiveness of Edronax in treating panic disorder is not well-documented as its use for this condition is off-label .

Attention Deficit Hyperactivity Disorder (ADHD)

Methods

The drug is administered orally and works by inhibiting the reuptake of norepinephrine, thereby increasing the amount of norepinephrine in the brain .

Results

The effectiveness of Edronax in treating ADHD is not well-documented as its use for this condition is off-label .

Fibromyalgia

Field

Rheumatology

Methods

Edronax is administered orally and works by increasing the amount of norepinephrine in the brain, which can help to alleviate some of the symptoms of fibromyalgia .

Results

While some patients have reported improvements in their symptoms, the effectiveness of Edronax in treating fibromyalgia is not well-documented as its use for this condition is off-label .

Chronic Fatigue Syndrome

Methods

The drug is administered orally and works by increasing the amount of norepinephrine in the brain, which can help to alleviate some of the symptoms of chronic fatigue syndrome .

Results

The effectiveness of Edronax in treating chronic fatigue syndrome is not well-documented as its use for this condition is off-label .

Postural Orthostatic Tachycardia Syndrome

Field

Cardiology

Methods

Edronax is administered orally and works by increasing the amount of norepinephrine in the brain, which can help to alleviate some of the symptoms of POTS .

Results

The effectiveness of Edronax in treating POTS is not well-documented as its use for this condition is off-label .

Safety And Hazards

Edronax should not be taken if you have an allergy to any medicine containing reboxetine or any of the ingredients listed in its leaflet . It should not be taken if you are taking other medicines used to treat depression such as monoamine oxidase inhibitors (MAOIs), or if you have glaucoma (high pressure in the eye) . It is not recommended for use in children or adolescents younger than 18 years .

Propriétés

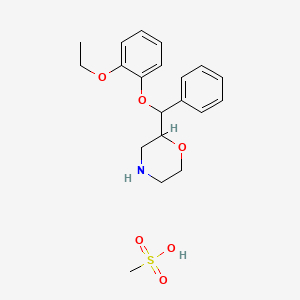

IUPAC Name |

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTZMJIMMUNLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50917492 | |

| Record name | Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edronax | |

CAS RN |

93851-87-7 | |

| Record name | Morpholine, 2-((2-ethoxyphenoxy)phenylmethyl)-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

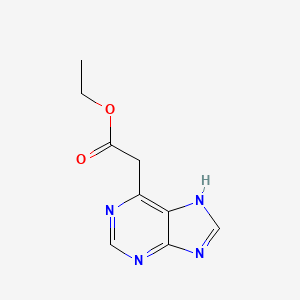

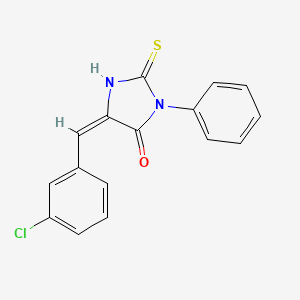

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)